molecular formula C18H34N2O2 B12718442 2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide CAS No. 94376-14-4

2-(Dipropylamino)-N-(1,8-epoxy-p-menth-2-yl)acetamide

Cat. No.: B12718442
CAS No.: 94376-14-4
M. Wt: 310.5 g/mol
InChI Key: WBDNUZLTKUCIKK-UHFFFAOYSA-N
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Description

“ACETAMIDE,2-(DIPROPYLAMINO)-N-(1,8-EPOXY-P-MENTH-2-YL)-” is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and possibly as a precursor for more complex molecules. The compound’s structure suggests it may have interesting chemical properties due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ACETAMIDE,2-(DIPROPYLAMINO)-N-(1,8-EPOXY-P-MENTH-2-YL)-” likely involves multiple steps, including the formation of the acetamide group, the introduction of the dipropylamino group, and the incorporation of the epoxy-p-menth-2-yl moiety. Typical reaction conditions might include:

    Formation of Acetamide: Reaction of acetic anhydride with an amine.

    Introduction of Dipropylamino Group: Alkylation of an amine with propyl halides.

    Epoxidation: Reaction of an alkene with a peracid to form the epoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts, high-yield reagents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or alkyl groups.

    Reduction: Reduction reactions could target the epoxy group or the carbonyl group in the acetamide.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound may have applications in:

    Medicinal Chemistry: Potential use as a drug or drug precursor.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Industrial Chemistry: Possible use in the production of polymers or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The presence of the epoxy group suggests potential reactivity with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(1,8-Epoxy-p-menth-2-yl)acetamide: Similar structure but without the dipropylamino group.

    2-(Dipropylamino)acetamide: Lacks the epoxy-p-menth-2-yl moiety.

Uniqueness

The combination of the acetamide, dipropylamino, and epoxy-p-menth-2-yl groups in a single molecule may confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

94376-14-4

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

2-(dipropylamino)-N-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)acetamide

InChI

InChI=1S/C18H34N2O2/c1-6-10-20(11-7-2)13-16(21)19-15-12-14-8-9-18(15,5)22-17(14,3)4/h14-15H,6-13H2,1-5H3,(H,19,21)

InChI Key

WBDNUZLTKUCIKK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NC1CC2CCC1(OC2(C)C)C

Origin of Product

United States

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